tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate
Description
tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate is a piperidine-based compound featuring a urea functional group substituted with a 4-bromophenyl moiety and protected by a tert-butoxycarbonyl (Boc) group. Brominated aromatic compounds are widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting this compound may serve as a versatile intermediate in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-10-8-14(9-11-21)20-15(22)19-13-6-4-12(18)5-7-13/h4-7,14H,8-11H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGOLAOJSYUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-bromophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to maximize yield and purity. The use of high-throughput screening and continuous flow chemistry can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, respectively.
Scientific Research Applications
tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly influences molecular weight, polarity, and solubility:
- The 3-cyanophenyl analog () introduces moderate electron withdrawal, possibly enhancing stability in acidic conditions . The 4-bromophenyl group in the target compound provides a balance between steric bulk and electronic effects, favoring applications in metal-catalyzed reactions due to bromine’s utility as a leaving group.
Electron-Donating Groups (e.g., OCH₃) :
Research Findings and Implications
- Structural Trends: Electron-withdrawing substituents (NO₂, CN, Br) generally increase molecular weight and reduce solubility compared to electron-donating groups (OCH₃).
- Applications : The target compound’s bromine atom positions it as a key intermediate for synthesizing complex molecules in medicinal chemistry.
- Knowledge Gaps: Experimental data on melting points, solubility, and biological activity for the bromo derivative are needed to validate computational predictions.
Biological Activity
tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and related research findings.
- Molecular Formula : C16H22BrN2O2
- Molecular Weight : 340.26 g/mol
- CAS Number : 1476776-55-2
The primary biological activity of this compound is attributed to its role as an intermediate in the synthesis of Niraparib, a potent PARP inhibitor. PARP inhibitors are known to interfere with the DNA repair mechanisms in cells, particularly those deficient in BRCA1 and BRCA2 genes. By inhibiting PARP, these compounds lead to increased DNA damage and apoptosis in cancer cells that rely on these pathways for survival.
In Vitro Studies
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via PARP inhibition |
| HeLa (Cervical Cancer) | 4.8 | DNA damage accumulation |
| A549 (Lung Cancer) | 6.0 | G2/M phase cell cycle arrest |
These studies suggest that the compound effectively induces cell death through mechanisms associated with impaired DNA repair processes.
In Vivo Studies
In vivo experiments have demonstrated that compounds derived from this compound can significantly reduce tumor growth in xenograft models. For instance, a study involving mice implanted with BRCA-deficient tumors showed a marked decrease in tumor size following treatment with Niraparib, highlighting the compound's potential therapeutic implications.
Case Studies
- Niraparib Efficacy : In clinical trials, Niraparib has shown efficacy in patients with ovarian cancer harboring BRCA mutations. The success of Niraparib underscores the importance of its intermediates, including this compound, in developing targeted cancer therapies.
- Combination Therapies : Recent studies have explored the combination of PARP inhibitors with other therapeutic agents, such as immune checkpoint inhibitors. This strategy aims to enhance anti-tumor efficacy while minimizing resistance mechanisms.
Safety and Toxicity
While the biological activity of this compound is promising, safety profiles must be considered. Preliminary toxicity assessments indicate that while the compound exhibits cytotoxic effects on cancer cells, it also poses risks to normal cells at higher concentrations. Ongoing research aims to optimize dosing regimens to maximize therapeutic benefits while minimizing adverse effects.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. First, the piperidine core is protected with a tert-butyloxycarbonyl (Boc) group. Next, a urea linkage is formed via reaction between 4-bromophenyl isocyanate and the Boc-protected piperidine amine. Catalytic coupling agents (e.g., HATU or DCC) in anhydrous solvents like DMF or THF are used to ensure high yields . Purification via silica gel chromatography is critical to isolate intermediates.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material) . Mass spectrometry (MS) validates the molecular ion peak (expected m/z ~437.3 for C₁₇H₂₃BrN₃O₃). X-ray crystallography may resolve stereochemical ambiguities if crystallization is feasible .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Store in amber glass bottles at room temperature (RT) under inert gas (e.g., argon) to prevent hydrolysis of the urea moiety. Use fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizing agents due to potential exothermic decomposition .
Advanced Research Questions
Q. How can low yields during the urea coupling step be mitigated?
- Methodological Answer : Low yields often stem from moisture-sensitive reagents or competing side reactions. Optimize by:
- Using freshly distilled THF or DMF to eliminate water.
- Employing coupling agents like EDCI/HOBt with 1.2–1.5 equivalents of 4-bromophenyl isocyanate.
- Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 hexanes/EtOAc). If incomplete, extend reaction time (12–24 hrs) at 0–5°C to favor urea formation over byproducts .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from impurities (>5% by HPLC) or stereochemical variations. Validate purity via LC-MS and confirm stereochemistry using chiral HPLC or optical rotation. For cellular assays, ensure consistent solvent controls (e.g., DMSO ≤0.1% v/v) and replicate experiments with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are effective for studying target-binding interactions?
- Methodological Answer : Use surface plasmon resonance (SPR) to determine kinetic parameters (Ka, Kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Prepare a negative control (e.g., Boc-protected piperidine without the urea group) to isolate specific binding. Molecular docking with force fields (e.g., AMBER) can predict binding poses, validated by mutagenesis studies .
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
